Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . The compound this compound is particularly notable for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate typically involves the protection of the nitrogen atom in 5-methylpiperidin-2-one with a tert-butoxycarbonyl (Boc) group. This protection is achieved through the reaction of 5-methylpiperidin-2-one with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, and cycloaddition reactions. For example, palladium and rhodium hydrogenation can be used to synthesize various piperidine derivatives .
Chemical Reactions Analysis
Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lactams via the oxidation of cyclic, tertiary, and secondary amines.
Substitution: Substitution reactions, such as alkylation, can introduce various substituents into the piperidine ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactams, while substitution can introduce various functional groups into the piperidine ring.
Scientific Research Applications
Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate involves its interaction with various molecular targets and pathways. For example, piperidine derivatives can act as inhibitors of enzymes or receptors involved in disease processes. The specific molecular targets and pathways depend on the particular derivative and its intended application .
Comparison with Similar Compounds
Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate can be compared with other similar compounds, such as:
5-methylpiperidin-2-one: Lacks the Boc protection group, making it more reactive in certain chemical reactions.
3-methylpiperidin-2-one: Another piperidine derivative with different substitution patterns, leading to variations in chemical reactivity and biological activity.
1-Boc-2-methylpiperidin-5-one: A structural isomer with the Boc group and methyl group in different positions, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protection group, which provides stability and allows for selective reactions in organic synthesis.
Properties
IUPAC Name |
tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-9(13)12(7-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKAGQOJZISZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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